molecular formula C13H15NO5 B14653837 Carbamic acid, methyl(1-oxobutyl)-, 1,3-benzodioxol-4-YL ester CAS No. 40374-16-1

Carbamic acid, methyl(1-oxobutyl)-, 1,3-benzodioxol-4-YL ester

Cat. No.: B14653837
CAS No.: 40374-16-1
M. Wt: 265.26 g/mol
InChI Key: MVGLHIJICQLVSH-UHFFFAOYSA-N
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Description

Carbamic acid, methyl(1-oxobutyl)-, 1,3-benzodioxol-4-YL ester is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.2619 . This compound is known for its unique structure, which includes a benzodioxole ring, a carbamate group, and a butyryl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of Carbamic acid, methyl(1-oxobutyl)-, 1,3-benzodioxol-4-YL ester typically involves the reaction of 1,3-benzodioxole-4-ylamine with methyl(1-oxobutyl)carbamic acid chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Carbamic acid, methyl(1-oxobutyl)-, 1,3-benzodioxol-4-YL ester undergoes various chemical reactions, including:

Scientific Research Applications

Carbamic acid, methyl(1-oxobutyl)-, 1,3-benzodioxol-4-YL ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Carbamic acid, methyl(1-oxobutyl)-, 1,3-benzodioxol-4-YL ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Carbamic acid, methyl(1-oxobutyl)-, 1,3-benzodioxol-4-YL ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

CAS No.

40374-16-1

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

1,3-benzodioxol-4-yl N-butanoyl-N-methylcarbamate

InChI

InChI=1S/C13H15NO5/c1-3-5-11(15)14(2)13(16)19-10-7-4-6-9-12(10)18-8-17-9/h4,6-7H,3,5,8H2,1-2H3

InChI Key

MVGLHIJICQLVSH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C)C(=O)OC1=CC=CC2=C1OCO2

Origin of Product

United States

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